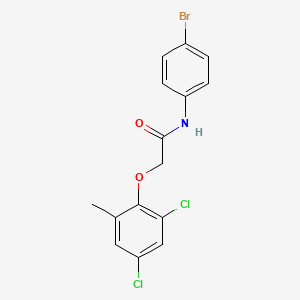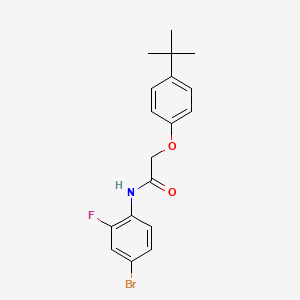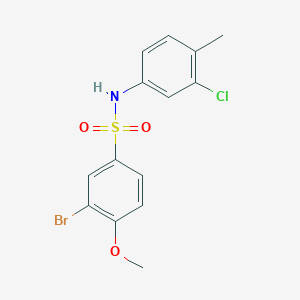
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
3-Bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, chlorine, and methoxy groups in its structure suggests potential biological activity and reactivity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Nitration and Halogenation: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration followed by halogenation to introduce the bromine atom at the 3-position.
Aromatic Substitution: The nitrated and halogenated intermediate is then subjected to aromatic substitution with 3-chloro-4-methylaniline under acidic conditions to form the desired sulfonamide.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being environmentally friendly.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like bromine and chlorine.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while the sulfonamide group can be reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms of the compound.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for drug development.
Enzyme Inhibition: Potential use as an enzyme inhibitor in various biochemical pathways.
Industry:
Dye and Pigment Production: The compound’s structure allows for its use in the synthesis of dyes and pigments.
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzenesulfonamide exerts its effects involves interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The bromine and chlorine atoms may enhance binding affinity through halogen bonding, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
4-Methoxybenzenesulfonamide: Lacks the bromine and chlorine substituents, resulting in different reactivity and biological activity.
3-Bromo-4-methoxybenzenesulfonamide: Similar structure but without the 3-chloro-4-methylphenyl group, leading to different applications and properties.
N-(3-Chloro-4-methylphenyl)-4-methoxybenzenesulfonamide: Lacks the bromine atom, affecting its chemical and biological behavior.
Uniqueness: The combination of bromine, chlorine, and methoxy groups in 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzenesulfonamide provides a unique set of properties that can be exploited in various scientific and industrial applications. Its structure allows for diverse chemical reactions and potential biological activities that are not observed in simpler analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and unique characteristics
Propriétés
IUPAC Name |
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3S/c1-9-3-4-10(7-13(9)16)17-21(18,19)11-5-6-14(20-2)12(15)8-11/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBOMXYWTKTJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B3693768.png)
![2-chloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B3693776.png)
![3-[3-(1,3-benzoxazol-2-yl)propyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3693787.png)
![(5E)-5-[[3-chloro-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3693792.png)
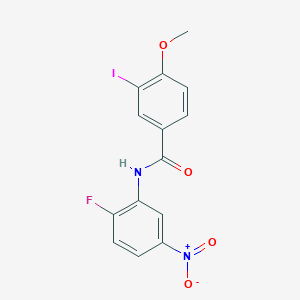
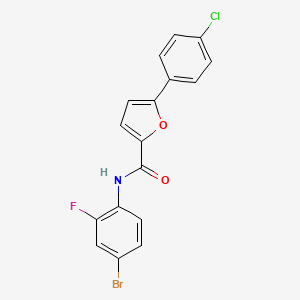
![2'-[(2-Ethoxyphenyl)carbamoyl]biphenyl-2-carboxylic acid](/img/structure/B3693813.png)

![5-[[3-Chloro-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3693821.png)
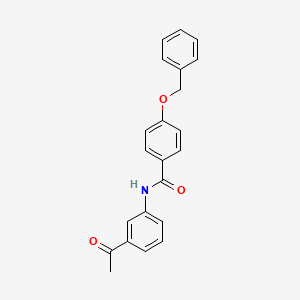
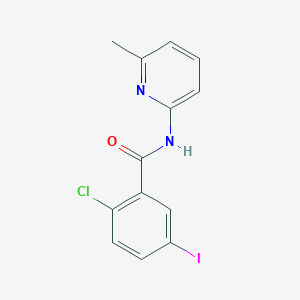
![6-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3693853.png)
